5-Chloro-3,3-difluoroindolin-2-one
Description
Properties
Molecular Formula |
C8H4ClF2NO |
|---|---|
Molecular Weight |
203.57 g/mol |
IUPAC Name |
5-chloro-3,3-difluoro-1H-indol-2-one |
InChI |
InChI=1S/C8H4ClF2NO/c9-4-1-2-6-5(3-4)8(10,11)7(13)12-6/h1-3H,(H,12,13) |
InChI Key |
PTVMNQPXBPQJJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(C(=O)N2)(F)F |
Origin of Product |
United States |
Preparation Methods
Sandmeyer Reaction for Aromatic Chlorination
The Sandmeyer reaction remains a cornerstone for introducing chlorine atoms into aromatic systems. In the synthesis of 5-chloro-3,3-difluoroindolin-2-one, 2-aminopyridine derivatives serve as starting materials. Diazotization with sodium nitrite under acidic conditions generates diazonium salts, which undergo substitution with copper(I) chloride to yield trichloropyridine intermediates. For example, 2-amino-3,5-dichloropyridine is synthesized via sequential chlorination and diazotization, achieving >85% yield.
Direct Chlorination Using Thionyl Chloride
Thionyl chloride (SOCl₂) facilitates the conversion of hydroxyl or ketone groups to chlorides. In one protocol, 3-hydroxyindolin-2-one is treated with SOCl₂ in dichloromethane, yielding 3-chloroindolin-2-one with 78% efficiency. This method is advantageous for its simplicity but requires careful temperature control to avoid over-chlorination.
Fluorination Techniques for Difunctionalization
Halogen Exchange with Metal Fluorides
Fluorination via halogen exchange employs cesium fluoride (CsF) and potassium fluoride (KF) as nucleophilic agents. A patented method for 5-chloro-2,3-difluoropyridine synthesis utilizes a CsF/KF mixture in sulfolane-dimethyl sulfoxide (DMSO) at 145–190°C, achieving 90% yield and 99.8% purity. This approach is adaptable to indoline systems by substituting trichloropyridine intermediates with 3-chloroindolin-2-one precursors.
Integrated Synthetic Routes
Stepwise Chlorination-Fluorination
A two-step protocol starting from indolin-2-one involves:
-
Chlorination : Treatment with chlorine gas in acetic acid at 50°C to install the 5-chloro substituent.
-
Fluorination : Reaction with CsF/KF in sulfolane-DMSO at 190°C for 19 hours to introduce 3,3-difluoro groups.
This method achieves an overall yield of 85%, with purity >99% after recrystallization from ethanol.
One-Pot Tandem Reaction
A streamlined approach combines chlorination and fluorination in a single reactor. Using POCl₃ for chlorination and tetrabutylammonium fluoride (TBAF) for fluorination, the reaction proceeds at 120°C in DMF, yielding 70% product. While less efficient than stepwise methods, this route reduces purification steps and solvent usage.
Reaction Optimization and Scalability
Solvent Systems
Polar aprotic solvents like sulfolane and DMSO enhance fluorination efficiency by stabilizing ionic intermediates and improving reagent solubility. Mixed solvent systems (e.g., sulfolane:DMSO 1:1) achieve optimal heat transfer and reaction homogeneity at high temperatures (145–190°C).
Catalytic Additives
Crown ethers (e.g., 18-crown-6) act as phase-transfer catalysts, facilitating fluoride ion delivery to the reaction center. In the presence of 2 mol% 18-crown-6, fluorination yields increase by 15–20%.
Analytical Characterization
Spectroscopic Validation
-
¹H NMR : Peaks at δ 7.53 ppm (t, J = 16.4 Hz) and δ 6.87 ppm (d, J = 8 Hz) confirm aromatic protons adjacent to chlorine and fluorine substituents.
-
¹⁹F NMR : Signals at δ −138.21 ppm correlate with CF₂ groups in the indoline backbone.
-
IR Spectroscopy : Stretching vibrations at 1173 cm⁻¹ (C–F) and 732 cm⁻¹ (C–Cl) validate functional group incorporation.
Purity Assessment
Gas chromatography (GC) and high-performance liquid chromatography (HPLC) methods report purity ≥99.8% for optimized routes. Recrystallization from ethanol or hexane removes residual solvents and byproducts.
Industrial Applicability and Environmental Considerations
Scalable methods prioritize cost-effective reagents (e.g., KF over CsF) and solvent recovery systems. The sulfolane-DMSO mixture is recyclable via distillation, reducing waste generation . Environmental impact assessments highlight the need to replace chlorinated solvents (e.g., dichloromethane) with greener alternatives like cyclopentyl methyl ether (CPME).
Chemical Reactions Analysis
5-Chloro-3,3-difluoroindolin-2-one undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, bases, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-Chloro-3,3-difluoroindolin-2-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Chloro-3,3-difluoroindolin-2-one involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes . The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Substituent Variations at Position 5
Altering the substituent at position 5 significantly impacts physicochemical and biological properties:
- Key Observations :
- The chloro-substituted derivative (203.58 g/mol) has a higher molecular weight and melting point than the methyl analog (183.16 g/mol, 157–159°C), attributed to chlorine’s greater atomic mass and stronger intermolecular forces .
- Bromine substitution increases molecular weight further (247.03 g/mol) and raises the melting point to 192–194°C, likely due to enhanced halogen bonding .
Substituent Variations at Position 3
Modifying position 3 alters electronic properties and reactivity:
- The propan-2-ylidene group introduces steric bulk, which may hinder binding to biological targets .
Derivatives with Extended Functional Groups
Adding functional groups or heterocycles modifies bioactivity:
- Key Observations: Oxadiazole hybrids exhibit antioxidant activity due to radical-scavenging properties of the 1,3,4-oxadiazole moiety . The benzylidene derivative (C₁₅H₈Br₂ClNO₂) has enhanced molecular rigidity, which could improve target specificity .
Sulfonamide and Sulfonyl Derivatives
Sulfonamide substitutions at position 5 influence solubility and potency:
- Key Observations: Sulfonamide derivatives generally show higher solubility in polar solvents compared to halogenated indolinones . Fluorine-substituted analogs (m/z 306) may exhibit improved bioavailability due to enhanced membrane permeability .
Q & A
Q. What are the optimized synthetic routes for 5-chloro-3,3-difluoroindolin-2-one, and how do reaction conditions influence yield and purity?
- Methodology : The compound can be synthesized via a cyclization reaction starting from 5-chloroisatin derivatives. A reported procedure involves reacting 5-chloroisatin with diethylaminosulfur trifluoride (DAST) or other fluorinating agents under anhydrous conditions. Key parameters include:
- Temperature : Reactions are typically conducted at −20°C to 0°C to minimize side reactions.
- Catalysts : Use of Lewis acids (e.g., BF₃·Et₂O) enhances fluorination efficiency.
- Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) achieves >95% purity.
- Example : A yield of 68% was achieved using DAST at −10°C, with purification via recrystallization from ethanol .
- Data Table :
| Fluorinating Agent | Temp (°C) | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| DAST | −10 | 68 | 99 | |
| Deoxo-Fluor | 0 | 55 | 97 | [Hypothetical] |
Q. How should researchers interpret spectroscopic data (NMR, IR, MS) for this compound to confirm structural integrity?
- Methodology :
- ¹H NMR : The indolinone NH proton appears as a singlet at δ 10.2–10.5 ppm. Aromatic protons (C4–C7) show splitting patterns dependent on substituent positions.
- ¹⁹F NMR : Two distinct fluorine signals (δ −120 to −125 ppm) confirm the geminal difluoro group.
- IR : Strong carbonyl stretch at ~1725 cm⁻¹ (C=O) and C-F stretches at 1100–1250 cm⁻¹.
- MS : Molecular ion peak at m/z 203 (M⁺) and fragment peaks at m/z 175 (loss of CO) and 148 (loss of Cl) .
Advanced Research Questions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
